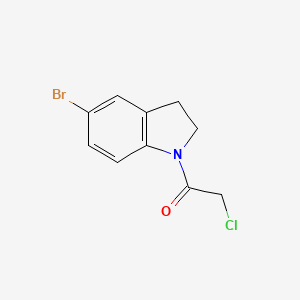
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone
Vue d'ensemble
Description
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone, also known as BRD-7552, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience.
Applications De Recherche Scientifique
Antimicrobial Activity :
- A series of compounds including derivatives of 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone exhibited significant antimicrobial properties. This includes activity against both bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
- In another study, derivatives from 5-bromo-2,3-di(furan-2-yl)-1h-indole showed high antibacterial activity against various bacterial and fungal strains (Mageed, El- Ezabi, & Khaled, 2021).
Anticancer Activity :
- Isatin-based compounds conjugated with thiazolidine and pyrazoline moieties, derived from 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone, showed promising antitumor activities. One of the compounds demonstrated selective influence on leukemia cell lines (Havrylyuk, Kovach, Zimenkovsky, Vasylenko, & Lesyk, 2011).
Synthesis of Nitrogen-Containing Heterocyclic Compounds :
- The compound has been used in the synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives, demonstrating its importance in organic synthesis (Mmonwa & Mphahlele, 2016).
Chemical Synthesis and Reactions :
- It has been involved in reactions to produce various heterocyclic compounds with potential applications in pharmaceuticals. This includes the formation of compounds like thieno[2,3-b]pyridine derivatives with antimicrobial properties (Attaby, Ramla, & Gouda, 2007).
- The compound has also been used in the synthesis of new spiro compounds containing a carbamate group, highlighting its versatility in creating diverse chemical structures (Velikorodov, Poddubnyi, Kuanchalieva, & Krivosheev, 2010).
Propriétés
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-1-2-9-7(5-8)3-4-13(9)10(14)6-12/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDKABVXZTIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7536089.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7536100.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide](/img/structure/B7536112.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7536118.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7536130.png)
![6-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1H-pyridazine-3-carboxamide](/img/structure/B7536146.png)
![3-(methanesulfonamido)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B7536152.png)
![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)